![molecular formula C22H26ClN3O2 B235488 N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide](/img/structure/B235488.png)
N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CEP-1347 and belongs to the class of benzamides. CEP-1347 has been extensively studied for its neuroprotective properties and has shown promising results in the treatment of neurodegenerative diseases such as Parkinson's disease.
Mecanismo De Acción
CEP-1347 exerts its neuroprotective effects by inhibiting the activation of the JNK pathway. The JNK pathway is involved in the regulation of cell death and survival. Inhibition of this pathway by CEP-1347 leads to the protection of neurons from cell death.
Biochemical and Physiological Effects:
CEP-1347 has been shown to have several biochemical and physiological effects. It has been found to protect dopaminergic neurons in animal models of Parkinson's disease. CEP-1347 has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the progression of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CEP-1347 is its neuroprotective properties. It has the potential to be used as a therapeutic agent for the treatment of neurodegenerative diseases such as Parkinson's disease. However, one of the limitations of CEP-1347 is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on CEP-1347. One of the areas of research is the development of more soluble analogs of CEP-1347 that can be administered more easily in vivo. Another area of research is the investigation of the potential therapeutic applications of CEP-1347 in other neurodegenerative diseases such as Alzheimer's disease. Additionally, the mechanisms of action of CEP-1347 need to be further elucidated to fully understand its neuroprotective properties.
Métodos De Síntesis
The synthesis of CEP-1347 involves several steps. The starting material for the synthesis is 3-chloro-2-nitroaniline, which is reacted with 4-isobutyryl-1-piperazine to form the corresponding amine derivative. This amine derivative is then reacted with 3-methylbenzoyl chloride to obtain the final product, CEP-1347.
Aplicaciones Científicas De Investigación
CEP-1347 has been extensively studied for its neuroprotective properties. It has been shown to inhibit the activation of the c-Jun N-terminal kinase (JNK) pathway, which is involved in neuronal cell death. CEP-1347 has been found to protect dopaminergic neurons in animal models of Parkinson's disease and has the potential to be used as a therapeutic agent for the treatment of this disease.
Propiedades
Fórmula molecular |
C22H26ClN3O2 |
|---|---|
Peso molecular |
399.9 g/mol |
Nombre IUPAC |
N-[3-chloro-2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-3-methylbenzamide |
InChI |
InChI=1S/C22H26ClN3O2/c1-15(2)22(28)26-12-10-25(11-13-26)20-18(23)8-5-9-19(20)24-21(27)17-7-4-6-16(3)14-17/h4-9,14-15H,10-13H2,1-3H3,(H,24,27) |
Clave InChI |
BCSGQTBZPDGFHM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=C(C(=CC=C2)Cl)N3CCN(CC3)C(=O)C(C)C |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)NC2=C(C(=CC=C2)Cl)N3CCN(CC3)C(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



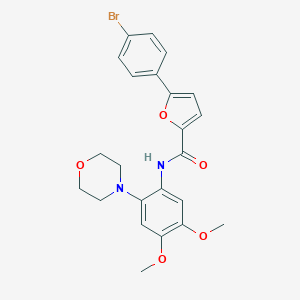
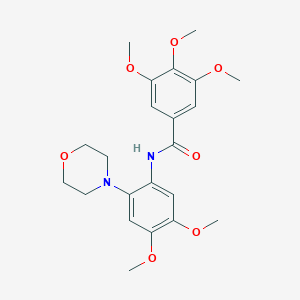
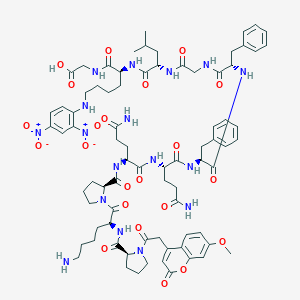
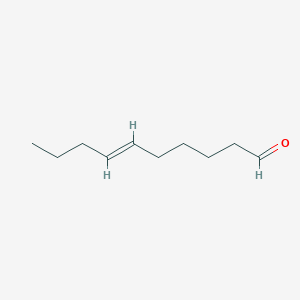

![[2-(Hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] [2-hydroxy-4-(5-methyl-2-oxo-4-sulfanylidenepyrimidin-1-yl)cyclopentyl]methyl hydrogen phosphate](/img/structure/B235420.png)
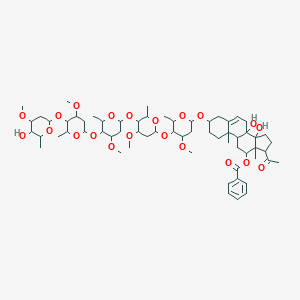
![(4As,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxyspiro[1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-6,2'-1,3-dihydroindene]-7-one](/img/structure/B235426.png)
![2,4-Difluoro-1-[3-fluoro-4-(4-propylphenyl)phenyl]benzene](/img/structure/B235440.png)
![(3E,7E)-2-hydroxy-8-[[(2R)-2-[[(E,5S,6S)-5-hydroxy-6-[(2R,3R)-3-phenyloxiran-2-yl]hept-2-enyl]amino]-3-(4-methoxyphenyl)propanoyl]amino]-4-methyl-6-oxonona-3,7-dienoic acid](/img/structure/B235443.png)
![6-[[11-Carboxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-9-(4,5,6-trihydroxyoxan-2-yl)oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,4,5-trihydroxy-6-methyloxan-3-yl)oxyoxan-3-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B235454.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B235471.png)
![N-[6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-17-hydroxy-9-oxooctadeca-10,12-dienoyl]amino]pentanediamide](/img/structure/B235475.png)
![N-[3,4-dihydroxy-16-methyl-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]-2-hydroxytetracosanamide](/img/structure/B235476.png)